POLY(3-DODECYLTHIOPHENE-2 5-DIYL)

Catalog No.
S1833951
CAS No.
137191-59-4
M.F
C8H8BrIO2
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(3-DODECYLTHIOPHENE-2 5-DIYL)

CAS Number

137191-59-4

Product Name

POLY(3-DODECYLTHIOPHENE-2 5-DIYL)

Molecular Formula

C8H8BrIO2

Molecular Weight

0

Poly(3-dodecylthiophene-2,5-diyl) is a conjugated polymer known for its semiconductive properties and is part of the polythiophene family. This polymer features a backbone of thiophene rings with a dodecyl side chain, which enhances its solubility in organic solvents and facilitates processing into thin films. The chemical structure can be represented as follows:

C12H25C4H4S(repeating unit)\text{C}_{12}\text{H}_{25}-\text{C}_4\text{H}_4\text{S}\quad (\text{repeating unit})

This compound is primarily used in organic electronics, including organic solar cells, field-effect transistors, and light-emitting diodes due to its ability to conduct electricity and its stability under various conditions .

The primary mechanism of action for P3DDT is its ability to conduct electricity. This property arises from the delocalized electrons in its conjugated backbone. P3DDT is being explored for various applications that exploit its conductivity, such as organic field-effect transistors (OFETs) and organic solar cells [].

  • Limited data available: Specific data on P3DDT's toxicity and hazards is limited.
  • General handling precautions: As with most organic materials, P3DDT should be handled with care and appropriate personal protective equipment (PPE) should be worn when handling it.

Rechargeable Battery Electrodes

One promising area of research for P3DDT is its use in rechargeable battery electrodes. Its ability to conduct electricity makes it a potential candidate for replacing traditional electrode materials [1]. Research suggests that P3DDT electrodes can offer advantages like high capacity and improved cyclability (the ability to undergo many charge/discharge cycles) [1].

Source

[2] Park, S.-M., Shin, J.-Y., Kim, Y., Lee, N.-G., & Lee, J.-Y. (2011). Conducting poly(3-dodecylthiophene) for high-performance anode materials in lithium ion batteries. Journal of Materials Chemistry, 21(12), 4852-4857. ()

That are characteristic of conjugated polymers. Key reactions include:

  • Electrochemical Polymerization: This method allows for the formation of the polymer from monomers through oxidative polymerization.
  • Nucleophilic Substitution: The dodecyl group can undergo nucleophilic substitution reactions, which can modify the polymer's properties.
  • Grignard Reaction: This reaction can be utilized for the synthesis of the polymer by coupling thiophene derivatives with alkyl halides .

These reactions enable the customization of the polymer's electrical and optical properties.

Poly(3-dodecylthiophene-2,5-diyl) exhibits notable biological activity due to its conductive nature. It has been shown to interact with various biomolecules, which can be harnessed in biosensors and bioelectronics. The polymer's ability to facilitate electron transfer makes it a candidate for applications in bioelectronic devices, where it can enhance signal transduction between biological systems and electronic components .

The synthesis of poly(3-dodecylthiophene-2,5-diyl) typically involves several methods:

  • Electrochemical Polymerization: This method involves applying a potential to a solution containing monomers to induce polymer formation on an electrode surface.
  • Chemical Polymerization: Utilizing oxidizing agents such as iron(III) chloride to initiate polymerization in solution.
  • Grignard Metathesis: A more advanced method that allows for precise control over the molecular weight and polydispersity of the resulting polymer.

Each method has its advantages depending on the desired properties and application of the final product .

Poly(3-dodecylthiophene-2,5-diyl) finds applications in various fields due to its unique properties:

  • Organic Photovoltaics: Used as an active layer in solar cells due to its light absorption and charge transport capabilities.
  • Field-Effect Transistors: Serves as the semiconductor material in organic transistors, enabling flexible electronics.
  • Sensors: Its conductivity changes in response to environmental stimuli make it suitable for use in chemical sensors and biosensors.

The versatility of this polymer allows it to be integrated into numerous electronic devices .

Studies have demonstrated that poly(3-dodecylthiophene-2,5-diyl) interacts effectively with various biomolecules. These interactions can enhance device performance in bioelectronics by improving charge transfer rates. For instance, research indicates that this polymer can form stable complexes with proteins and nucleic acids, facilitating their detection and analysis .

Several compounds share structural similarities with poly(3-dodecylthiophene-2,5-diyl), each exhibiting unique characteristics:

Compound NameStructureUnique Features
Poly(3-hexylthiophene-2,5-diyl)C₆H₁₃S-C₄H₄SHigher solubility; lower molecular weight
Poly(3-octylthiophene-2,5-diyl)C₈H₁₅S-C₄H₄SEnhanced charge mobility
Poly(3-decylthiophene-2,5-diyl)C₁₀H₂₁S-C₄H₄SImproved thermal stability

Poly(3-dodecylthiophene-2,5-diyl) is unique due to its balance between solubility and electrical conductivity, making it particularly effective for applications requiring flexibility and durability .

Dates

Modify: 2023-08-15

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